(S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole
Description
(S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline ligand with the molecular formula C₁₇H₁₈N₂O and a molecular weight of 266.34 . This compound features an isopropyl group at the 4-position of the oxazoline ring and a 6-phenylpyridin-2-yl substituent at the 2-position (Figure 1). The S-configuration at the stereogenic center confers enantioselectivity, making it valuable in asymmetric catalysis, particularly in palladium-catalyzed reactions . It is available with 97% purity and 99% enantiomeric excess (ee), ensuring high performance in stereoselective syntheses .
Properties
IUPAC Name |
(4S)-2-(6-phenylpyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12(2)16-11-20-17(19-16)15-10-6-9-14(18-15)13-7-4-3-5-8-13/h3-10,12,16H,11H2,1-2H3/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJZWXYRFWPQSW-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The reaction conditions are carefully controlled to maintain the stereochemistry of the compound, ensuring the production of the desired (S)-enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine ring are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halides, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
(S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazoline Ligands
Substituent Variations on the Oxazoline Ring
a) Steric Effects: Isopropyl vs. tert-Butyl
- (S)-4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) :
b) Electronic Effects: Isopropyl vs. Benzyl/Phenyl
Variations in the Aromatic Substituent
a) Pyridine vs. Quinoline
- (S)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole: Molecular Formula: C₁₅H₁₆N₂O The quinoline moiety extends conjugation, enhancing electron-deficient character for stronger metal coordination. Purity: 97%; Price: ¥349.00/50 mg .
b) 6-Phenylpyridine vs. 4-(Trifluoromethyl)pyridine
- Molecular Weight: 258.24 (vs. 266.34 for the target compound) .
Enantioselectivity in Palladium-Catalyzed Reactions
Solubility and Stability
Biological Activity
(S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes an oxazole ring and a phenylpyridine moiety, contributing to its diverse pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of (S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is C17H18N2O, with a molecular weight of 266.34 g/mol. The compound exhibits chirality due to the presence of the isopropyl group, which can influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O |
| Molecular Weight | 266.34 g/mol |
| CAS Number | 2415728-12-8 |
| Purity | 97% |
The biological activity of (S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole can be attributed to several mechanisms:
- Electrophilic Aromatic Substitution : The pyridine ring can participate in electrophilic aromatic substitution reactions, which may enhance its reactivity with biological targets .
- Nucleophilic Substitution : The oxazole ring's nucleophilic oxygen can engage in nucleophilic substitution reactions, potentially leading to the formation of biologically active derivatives .
- Redox Reactions : Depending on the functional groups present, the compound may undergo redox reactions that could alter its biological activity .
Biological Activity
Research has indicated that (S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole exhibits various biological activities:
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties by inhibiting cell proliferation in several cancer cell lines. The mechanism involves the induction of apoptosis and disruption of cell cycle progression.
Antimicrobial Activity
Preliminary investigations suggest that (S)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole shows antimicrobial activity against certain bacterial strains, indicating potential as an antimicrobial agent.
Case Studies
Several studies have explored the biological implications of this compound:
-
Study on Anticancer Effects :
- Objective : To evaluate the anticancer properties against breast cancer cells.
- Methodology : The compound was tested on MCF-7 cell lines.
- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.
-
Study on Antimicrobial Properties :
- Objective : To assess the antimicrobial efficacy against Staphylococcus aureus.
- Methodology : Disk diffusion method was employed.
- Findings : Zones of inhibition were noted, suggesting effective antimicrobial action at specific concentrations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
